2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling of the pyrazole and pyrimidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the two rings.
Introduction of the chlorophenoxy group: This can be achieved through a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
- 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide
- 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]butanamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide lies in its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-17(2,25-14-6-4-12(18)5-7-14)15(24)22-13-10-19-16(20-11-13)23-9-3-8-21-23/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHLRMPFYLVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)N2C=CC=N2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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